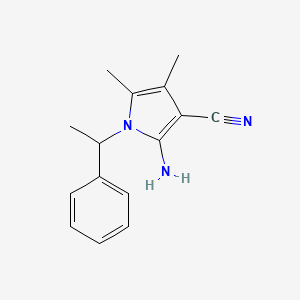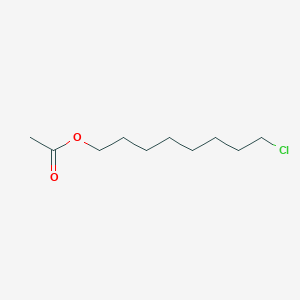![molecular formula C7H9N5O B13967653 2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C7H9N5O This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a hydrazinecarboximidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxaldehyde with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide involves its ability to interact with specific molecular targets and pathways. The hydroxyl group on the pyridine ring allows it to form hydrogen bonds with biological molecules, while the hydrazinecarboximidamide moiety can participate in redox reactions. These interactions enable the compound to modulate enzyme activity, inhibit protein-protein interactions, and exert antioxidant effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-5-methylpyridine: Similar in structure but lacks the hydrazinecarboximidamide moiety.
5-Hydroxy-2-methylpyridine: Similar in structure but with a methyl group instead of the hydrazinecarboximidamide moiety.
2-Hydroxy-6-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide lies in its combination of a hydroxyl-substituted pyridine ring and a hydrazinecarboximidamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .
属性
分子式 |
C7H9N5O |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
2-[(5-hydroxypyridin-2-yl)methylideneamino]guanidine |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12) |
InChI 键 |
OEMUUZJTCZMSOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1O)C=NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
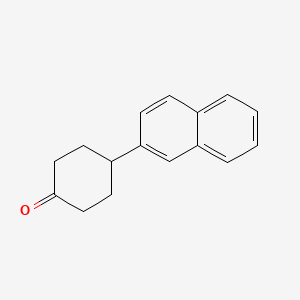
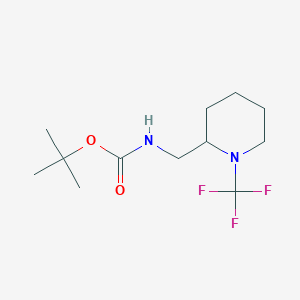
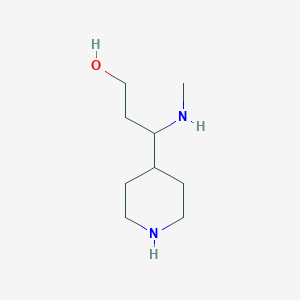
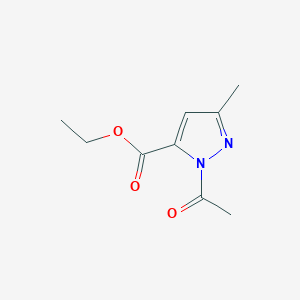


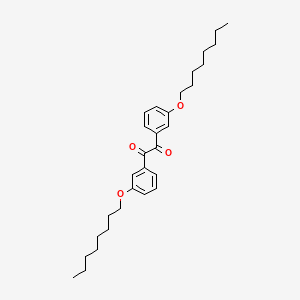

![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
